5,6,7,8-Tetrahydropteridine 5,6,7,8-Tetrahydropteridine 5,6,7,8-tetrahydropteridine is a member of pteridines. It has a role as an Escherichia coli metabolite and a cofactor.
Tetrahydropteridine, also known as H4-biopterin or THP, belongs to the class of organic compounds known as pteridines and derivatives. These are polycyclic aromatic compounds containing a pteridine moiety, which consists of a pyrimidine fused to a pyrazine ring to form pyrimido(4, 5-b)pyrazine. Tetrahydropteridine is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, tetrahydropteridine is primarily located in the cytoplasm and mitochondria.
Brand Name: Vulcanchem
CAS No.: 10593-78-9
VCID: VC20968239
InChI: InChI=1S/C6H8N4/c1-2-9-6-5(8-1)3-7-4-10-6/h3-4,8H,1-2H2,(H,7,9,10)
SMILES: C1CNC2=NC=NC=C2N1
Molecular Formula: C6H8N4
Molecular Weight: 136.15 g/mol

5,6,7,8-Tetrahydropteridine

CAS No.: 10593-78-9

Cat. No.: VC20968239

Molecular Formula: C6H8N4

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydropteridine - 10593-78-9

Specification

Description 5,6,7,8-tetrahydropteridine is a member of pteridines. It has a role as an Escherichia coli metabolite and a cofactor.
Tetrahydropteridine, also known as H4-biopterin or THP, belongs to the class of organic compounds known as pteridines and derivatives. These are polycyclic aromatic compounds containing a pteridine moiety, which consists of a pyrimidine fused to a pyrazine ring to form pyrimido(4, 5-b)pyrazine. Tetrahydropteridine is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, tetrahydropteridine is primarily located in the cytoplasm and mitochondria.
CAS No. 10593-78-9
Molecular Formula C6H8N4
Molecular Weight 136.15 g/mol
IUPAC Name 5,6,7,8-tetrahydropteridine
Standard InChI InChI=1S/C6H8N4/c1-2-9-6-5(8-1)3-7-4-10-6/h3-4,8H,1-2H2,(H,7,9,10)
Standard InChI Key IDAICLIJTRXNER-UHFFFAOYSA-N
SMILES C1CNC2=NC=NC=C2N1
Canonical SMILES C1CNC2=NC=NC=C2N1

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